



# Application Notes: The Role of S100A14 in Breast Cancer Research Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | OMS14     |           |
| Cat. No.:            | B12377445 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

S100A14, a member of the S100 family of calcium-binding proteins, has emerged as a significant factor in the progression of breast cancer.[1][2] Upregulated in breast cancer tissues, it plays a crucial role in promoting tumor metastasis.[3][4] These application notes provide an overview of the function of S100A14 in breast cancer and detailed protocols for its investigation in research models.

## **Mechanism of Action**

S100A14 exerts its pro-metastatic effects in breast cancer through multiple signaling pathways. A primary mechanism involves its interaction with the Receptor for Advanced Glycation End products (RAGE), which activates the NF-kB signaling pathway.[3][4] This activation leads to the increased expression and secretion of the chemokines CCL2 and CXCL5, which are known to promote cancer cell migration, invasion, and metastasis.[3][4]

Additionally, S100A14 has been shown to interact with HER2 (Human Epidermal Growth Factor Receptor 2). This interaction enhances HER2 phosphorylation, which in turn activates downstream signaling pathways, including PI3K/AKT and MAPK/ERK, contributing to breast cancer cell proliferation.[1][5][6] S100A14 can also influence the expression of matrix metalloproteinase-2 (MMP2) in a p53-dependent manner, further promoting cancer cell invasion.[2]



## **Data Presentation**

**Table 1: Clinicopathological Significance of S100A14** 

**Expression in Breast Cancer** 

| Parameter                     | Association with High S100A14 Expression                      | Reference |
|-------------------------------|---------------------------------------------------------------|-----------|
| Patient Age                   | Younger (<60 years)                                           | [2]       |
| Estrogen Receptor (ER) Status | Negative                                                      | [2]       |
| HER2 Status                   | Positive                                                      | [2]       |
| Tumor Size                    | Associated with larger tumors (S100A16 co-expression)         | [2]       |
| Lymph Node Metastasis         | Associated with lymph node metastasis (S100A16 co-expression) | [2]       |
| Prognosis                     | Poorer overall survival                                       | [2]       |

## Table 2: Serum S100A14 Levels in Breast Cancer

**Patients** 

| Group                            | Mean Serum<br>S100A14 Level<br>(ng/mL) | Standard<br>Deviation | P-value | Reference |
|----------------------------------|----------------------------------------|-----------------------|---------|-----------|
| Breast Cancer<br>Patients (n=46) | 7.86                                   | 0.98                  | 0.0001  | [7]       |
| Healthy Controls (n=22)          | 5.31                                   | 1.19                  | [7]     |           |

# **Mandatory Visualizations**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. Expression profile and functional role of S100A14 in human cancer - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Co-expression of S100A14 and S100A16 correlates with a poor prognosis in human breast cancer and promotes cancer cell invasion PMC [pmc.ncbi.nlm.nih.gov]
- 3. A S100A14-CCL2/CXCL5 signaling axis drives breast cancer metastasis PMC [pmc.ncbi.nlm.nih.gov]
- 4. A S100A14-CCL2/CXCL5 signaling axis drives breast cancer metastasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S100A14, a Member of the EF-hand Calcium-binding Proteins, Is Overexpressed in Breast Cancer and Acts as a Modulator of HER2 Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 6. S100A14, a member of the EF-hand calcium-binding proteins, is overexpressed in breast cancer and acts as a modulator of HER2 signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: The Role of S100A14 in Breast Cancer Research Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377445#applying-oms14-in-breast-cancer-research-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







Check Availability & Pricing